Cas no 1223752-67-7 (1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol)

1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol structure
1223752-67-7 structure
商品名:1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol
CAS番号:1223752-67-7
MF:C27H36N4O2
メガワット:448.600346565247
MDL:MFCD31421068
CID:5238569
PubChem ID:47075637

1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 1223752-67-7
    • EN300-309446
    • 1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol
    • 1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol
    • MDL: MFCD31421068
    • インチ: 1S/C27H36N4O2/c1-21(2)33-26-11-9-22(10-12-26)27-23(20-31(29-27)24-7-4-3-5-8-24)19-28-15-6-16-30-17-13-25(32)14-18-30/h3-5,7-12,20-21,25,28,32H,6,13-19H2,1-2H3
    • InChIKey: XAMRXACHKMHXSP-UHFFFAOYSA-N
    • ほほえんだ: OC1CCN(CCCNCC2=CN(C3C=CC=CC=3)N=C2C2C=CC(=CC=2)OC(C)C)CC1

計算された属性

  • せいみつぶんしりょう: 448.28382640g/mol
  • どういたいしつりょう: 448.28382640g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 540
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 62.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-309446-0.1g
1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol
1223752-67-7
0.1g
$909.0 2023-09-05
Enamine
EN300-309446-1.0g
1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol
1223752-67-7
1g
$0.0 2023-06-07
Enamine
EN300-309446-0.05g
1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol
1223752-67-7
0.05g
$755.0 2023-09-05

1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol 関連文献

1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-olに関する追加情報

Introduction to 1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol and Its Significance in Modern Chemical Biology

Compounds with the CAS number 1223752-67-7 represent a fascinating class of molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. Among these, the compound named 1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol stands out due to its intricate structural framework and potential biological activities. This introduction aims to provide a comprehensive overview of this compound, highlighting its chemical properties, biological significance, and the latest research findings that underscore its importance in contemporary drug discovery and development.

The molecular structure of 1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol is characterized by a complex arrangement of heterocyclic rings and functional groups. The presence of a piperidine ring, phenyl groups, and a pyrazole moiety contributes to its unique chemical profile. These structural elements not only influence its physical and chemical properties but also play a crucial role in determining its biological interactions. The compound's amine and hydroxyl functional groups are particularly noteworthy, as they are often involved in hydrogen bonding and other forms of molecular recognition, which are essential for binding to biological targets.

In recent years, there has been a growing interest in developing small molecule inhibitors that target specific enzymes and receptors involved in various disease pathways. The 1-{3-({1-phenyl-3-4-(propan-2-yloxy)phenyl-1H-pyrazol-4-yl}methyl)aminopropyl}piperidin-4-ol structure has been explored as a potential lead compound in this context. Its ability to interact with biological targets such as kinases and G protein-coupled receptors (GPCRs) has made it a subject of intense study. Preliminary computational studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in cancer progression, inflammation, and other metabolic disorders.

The synthesis of 1-{3-{(1-phenoxypropyl)(pyrazolizinyl)methyl}amino}propyl)piperidinol, as it is sometimes referred to, involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex core of the molecule. These synthetic strategies not only enhance the efficiency of the process but also improve the yield and purity of the final product. The development of robust synthetic routes is crucial for scaling up production and conducting further biological evaluations.

Biological activity assays have been conducted to evaluate the potential therapeutic relevance of this compound. In vitro studies have shown that it exhibits moderate binding affinity to several protein targets, including an enzyme involved in cell signaling pathways. These findings are particularly intriguing because dysregulation of these pathways is associated with various diseases, making them attractive therapeutic targets. Additionally, the compound's ability to cross the blood-brain barrier has been investigated, suggesting its potential for treating central nervous system disorders.

The pharmacokinetic properties of 1-{3-{(1-phenoxypropyl)(pyrazolizinyl)methyl}amino}propyl)piperidinol are also under investigation to assess its suitability for clinical development. Parameters such as solubility, stability, bioavailability, and metabolic clearance rates are critical factors that determine whether a compound can progress to human trials. Preliminary data indicate that this compound possesses favorable solubility characteristics, which could enhance its oral bioavailability. However, further studies are needed to fully characterize its pharmacokinetic profile.

The role of computational chemistry in understanding the behavior of complex molecules like 1-{3-{(1-phenoxypropyl)(pyrazolizinyl)methyl}amino}propyl)piperidinol cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with its biological targets at the atomic level. These simulations provide valuable insights into binding mechanisms and can guide the design of more potent derivatives. Additionally, virtual screening methods have been used to identify novel analogs with enhanced activity or improved pharmacokinetic properties.

The integration of experimental data with computational predictions has led to a more holistic understanding of this compound's potential applications. For instance, X-ray crystallography studies have revealed detailed structural information about how this molecule binds to its target proteins. These high-resolution structures have been instrumental in refining molecular models and optimizing drug-like properties. Such interdisciplinary approaches are becoming increasingly prevalent in modern drug discovery research.

The future directions for research on CAS number 1223752-67-7 include exploring its potential in treating specific diseases through structure-based drug design. By leveraging knowledge gained from existing studies, researchers aim to develop more refined derivatives with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical applications.

In conclusion, compounds like CAS number 1223752 - 67 - 7> represent a promising area of research with significant implications for human health. The intricate structure ofCAS number 1223752 - 67 - 7> , along with its demonstrated biological activity, make it a valuable candidate for further exploration. The ongoing research efforts aimed at elucidating its mechanism of action, optimizing its pharmacological properties, and translating these findings into therapeutic applications highlight the importance. This work not only advances our understanding
of molecular interactions but also contributes
to the development
of novel treatments for
various diseases.

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